![molecular formula C22H20N2O2 B2392372 N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941872-54-4](/img/structure/B2392372.png)
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
Scientific Research Applications
Anticoagulant Drug Development
“N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide” is a key compound in the development of Apixaban , a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .
Factor Xa Inhibition
This compound exhibits a high degree of factor Xa potency, selectivity, and efficacy . It inhibits free as well as prothrombinase- and clot-bound factor Xa activity in vitro .
Thrombosis Treatment
Apixaban, developed using this compound, is used for the prevention and treatment of various thromboembolic diseases . These include acute coronary syndrome, sudden cardiac death, peripheral arterial occlusion, ischemic stroke, deep vein thrombosis, and pulmonary embolism .
Pharmacokinetic Profile
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . This compound contributes to these favorable pharmacokinetic properties .
Metabolism and Excretion
Elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human factor Xa .
Mechanism of Action
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .
Mode of Action
Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, leading to a rapid onset of inhibition of FXa . This interaction inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, apixaban reduces thrombin generation, indirectly inhibiting platelet aggregation . This action affects the coagulation cascade, reducing the formation of blood clots. Therefore, apixaban has antithrombotic properties.
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of apixaban’s action result in dose-dependent antithrombotic efficacy . In pre-clinical studies, apixaban demonstrated antithrombotic activity without excessive increases in bleeding times . It improved pre-clinical antithrombotic activity when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of apixaban are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can generally affect the action of pharmaceutical compounds
properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-10-3-4-15-24(21)18-13-11-17(12-14-18)23-22(26)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-9,11-14H,3-4,10,15H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCIZBIDOTYGCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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